molecular formula C10H20N2O B3434203 trans-4-Morpholinocyclohexanamine CAS No. 847798-79-2

trans-4-Morpholinocyclohexanamine

Cat. No.: B3434203
CAS No.: 847798-79-2
M. Wt: 184.28 g/mol
InChI Key: USUNCAQFNNEGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cyclohexanamine Scaffolds in Organic Chemistry

The cyclohexanamine scaffold, a six-membered carbocyclic ring bearing an amino group, is a privileged structure in organic and medicinal chemistry. Its significance stems from its conformational pre-organization and the stereochemical possibilities it presents, which are crucial for molecular recognition and interaction with biological targets. The term "scaffold" in this context refers to the core structure of a molecule that serves as a framework for attaching various functional groups. nih.gov This framework is fundamental in the design of new compounds, allowing chemists to systematically explore structure-activity relationships (SAR) by modifying the substituents on the core ring. nih.gov

The utility of the cyclohexanamine scaffold is evident in its incorporation into a wide range of molecules, including pharmaceuticals. For instance, the cycloalkanol ethylamine (B1201723) scaffold, a related structure, is the backbone of the norepinephrine (B1679862) reuptake inhibitor venlafaxine. nih.gov Research into this and similar scaffolds has led to the discovery of potent and selective inhibitors for various biological targets, highlighting the value of the cyclohexane (B81311) ring system in medicinal chemistry. nih.gov

Overview of Morpholine-Containing Compounds in Chemical Synthesis

Morpholine (B109124) is a six-membered heterocycle containing both an ether and a secondary amine functional group. wikipedia.org This unique combination imparts a set of valuable properties, making it a widely used building block in organic synthesis and a common feature in many bioactive compounds. biosynce.comnih.gov The nitrogen atom renders the molecule basic, while the oxygen atom increases its polarity and potential for hydrogen bonding. biosynce.com These characteristics can improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. biosynce.com

In synthetic chemistry, morpholine is frequently used to form enamines and serves as a versatile reagent and solvent. wikipedia.org Its incorporation into molecular structures is a well-established strategy in drug discovery. nih.gov Prominent examples of pharmaceuticals containing the morpholine moiety include the antibiotic linezolid (B1675486) and the anticancer agent gefitinib, demonstrating the ring's importance in creating effective therapeutic agents. wikipedia.org The morpholine ring in these drugs often plays a critical role in binding to their respective biological targets. biosynce.com

Rationale for Focused Research on trans-4-Morpholinocyclohexanamine

The focused research on this compound arises from the strategic combination of the two valuable scaffolds discussed above. This compound features a cyclohexanamine core, providing a defined three-dimensional structure, and a morpholine substituent, which can enhance physicochemical properties and provide additional points for molecular interaction. The "trans" stereochemistry indicates that the morpholino and amino groups are on opposite sides of the cyclohexane ring, leading to a specific spatial arrangement that is often crucial for biological activity.

The rationale for investigating this specific compound lies in its potential as a versatile building block for the synthesis of more complex molecules with tailored properties. The primary amine on the cyclohexyl ring serves as a key functional handle for further chemical modifications, allowing for the construction of libraries of derivatives for screening in drug discovery and materials science. The presence of the morpholine group can confer favorable properties, such as improved aqueous solubility and metabolic stability, to these new chemical entities. nih.gov By studying the synthesis, reactivity, and properties of this compound, researchers can unlock new avenues for developing novel compounds with potential applications in various fields of chemical science.

Below is a table detailing some of the key physicochemical properties of the constituent parts and the final compound.

PropertyCyclohexanamineMorpholineThis compound
Molecular Formula C₆H₁₃NC₄H₉NOC₁₀H₂₀N₂O
Molar Mass 99.17 g/mol 87.12 g/mol 184.28 g/mol
Boiling Point 134.5 °C129 °CNot readily available
Key Features Saturated 6-membered ring with an amineHeterocycle with ether and amine groupsCombines features of both scaffolds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUNCAQFNNEGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626483
Record name 4-(Morpholin-4-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847798-79-2, 558442-97-0
Record name 4-(4-Morpholinyl)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847798-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Morpholin-4-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Trans 4 Morpholinocyclohexanamine

Stereoselective Synthesis Approaches

The spatial arrangement of the morpholino and amino groups on the cyclohexane (B81311) ring is a critical aspect of the synthesis of trans-4-Morpholinocyclohexanamine. Achieving the desired trans configuration with high diastereoselectivity is a primary focus of stereoselective synthetic methods.

Control of trans Diastereoselectivity

The control of diastereoselectivity in the synthesis of 4-substituted cyclohexylamines is a well-explored area of organic chemistry. The trans isomer is often the thermodynamically more stable product due to the equatorial positioning of both substituents, which minimizes steric hindrance.

One common strategy to achieve trans selectivity is through the catalytic hydrogenation of a corresponding aromatic precursor, such as 4-morpholinoaniline. The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemical outcome. For instance, palladium-based catalysts have been shown to favor the formation of trans-configured cyclohexanol (B46403) derivatives from phenol (B47542) precursors, a principle that can be extended to aniline (B41778) derivatives. researchgate.netnih.gov The hydrogenation process can proceed through a cyclohexanone (B45756) intermediate, where subsequent reduction favors the formation of the more stable trans product. researchgate.net

Another approach involves the stereoselective reduction of a 4-morpholinocyclohexanone (B591797) oxime or a related imine derivative. The choice of reducing agent can influence the diastereomeric ratio of the resulting amine.

Furthermore, dynamic kinetic resolution processes, potentially utilizing enzymes like transaminases, can be employed to convert a mixture of cis and trans isomers into the desired trans product. nih.gov This method takes advantage of the reversible nature of the amination reaction and the thermodynamic preference for the trans isomer. nih.gov

Enantioselective Synthesis for Chiral Analogues

While this compound itself is achiral, the principles of stereoselective synthesis can be extended to produce chiral analogues, which are valuable in medicinal chemistry. nih.gov The development of enantioselective routes often involves the use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers.

For example, asymmetric hydrogenation of a prochiral enamine or imine precursor using a chiral catalyst, such as a rhodium or iridium complex with a chiral ligand, can lead to the formation of a single enantiomer of the desired amine. Similarly, enzymatic resolutions can be employed to separate enantiomers from a racemic mixture.

Classical Synthetic Routes

Classical synthetic methods for preparing this compound typically involve multi-step reaction sequences that have been optimized for yield and purity.

Multi-step Reaction Pathways

A common multi-step approach begins with the reductive amination of 4-morpholinocyclohexanone. This can be achieved by reacting the ketone with ammonia (B1221849) or a protected form of ammonia, followed by reduction of the resulting imine or enamine.

Another established route is the catalytic hydrogenation of 4-morpholinoaniline. This method often requires high pressure and temperature, with the choice of catalyst being critical to achieve high conversion and selectivity for the trans isomer. google.com For instance, the hydrogenation of p-toluidine (B81030) to trans-4-methylcyclohexylamine has been successfully achieved using noble metal catalysts in the presence of an alkali hydroxide (B78521) to enhance reaction rate and selectivity. google.com A similar strategy could be adapted for the synthesis of this compound.

A patent describes a process for preparing trans-4-methylcyclohexylamine that involves the isomerization of a Schiff's base using a strong base, followed by acid hydrolysis. google.com This methodology could potentially be applied to the synthesis of this compound.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, pressure, and reaction time.

For catalytic hydrogenations, the selection of the catalyst support can also influence the reaction's outcome. For example, in the hydrogenation of paracetamol to trans-4-acetamidocyclohexanol, different metal catalysts and supports have been investigated to improve the trans/cis ratio. researchgate.net

Purification of the final product to remove the cis isomer and other impurities is often achieved through crystallization or chromatography. In some cases, the hydrochloride or other salt of the amine is prepared to facilitate purification. google.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic processes. This includes the use of alternative energy sources like microwave and ultrasound irradiation, as well as solvent-free or metal-free reaction conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. researchgate.netnih.gov The synthesis of various heterocyclic compounds and even the anticancer drug cisplatin (B142131) has been successfully achieved using microwave irradiation, often with reduced reaction times and in higher yields compared to conventional heating methods. researchgate.netnih.govrsc.orgrsc.org Microwave-assisted synthesis of trans-4-nitrostilbene derivatives has been reported to proceed in good yields under solvent-free conditions. eurjchem.com

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to promote chemical reactions. nih.govdntb.gov.uanih.gov This method has been employed for the synthesis of a variety of organic compounds, including biologically active heterocycles, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.govnih.govmdpi.com

Solvent-free or "neat" reaction conditions are highly desirable from a green chemistry perspective as they eliminate the environmental and economic costs associated with solvent use. Microwave-assisted synthesis, in particular, has been shown to be effective for conducting reactions without a solvent. researchgate.neteurjchem.com

Eco-friendly Reagents and Solvents

In the synthesis of this compound and related compounds, a shift towards more environmentally benign reagents and solvents is evident. Traditional syntheses often employ hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane, dichloroethane) commonorganicchemistry.com. Green chemistry principles advocate for their replacement with safer alternatives. For instance, in the reductive amination step, solvents like ethanol (B145695) or even water are being explored mdpi.commdpi.com. The use of water as a solvent is particularly advantageous due to its non-toxicity, non-flammability, and low cost.

The choice of reducing agent also has significant environmental implications. While powerful reducing agents like lithium aluminum hydride are effective, they are highly reactive and require stringent anhydrous conditions. Milder and more selective reagents like sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are often preferred as they can be used in more benign solvents like alcohols and are less hazardous commonorganicchemistry.commasterorganicchemistry.com.

Table 1: Comparison of Solvents for Reductive Amination

Solvent Hazards Green Chemistry Considerations
Dichloromethane Suspected carcinogen, volatile organic compound (VOC) Avoid due to toxicity and environmental persistence
Toluene Flammable, VOC, reproductive toxicity To be replaced with safer alternatives where possible
Tetrahydrofuran (THF) Flammable, peroxide-former Recyclable, but still a VOC
Ethanol Flammable, but biodegradable A greener alternative derived from renewable resources
Water Non-toxic, non-flammable Ideal green solvent, but substrate solubility can be a challenge

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product youtube.com. In the synthesis of this compound, the choice of reagents significantly impacts the atom economy.

Reductive amination is a key step, and different reducing agents lead to varying levels of atom economy. For example, using sodium borohydride (NaBH₄) is generally more atom-economical than using sodium triacetoxyborohydride (NaBH(OAc)₃) due to the lower molecular weight of the boron reagent and its byproducts. However, the selectivity and milder reaction conditions offered by NaBH(OAc)₃ can sometimes outweigh its lower atom economy, especially in complex syntheses where minimizing side products is crucial masterorganicchemistry.comnih.govorganicreactions.org. Catalytic hydrogenation, using molecular hydrogen (H₂) and a metal catalyst, offers the highest atom economy as the only byproduct is water (in the initial imine formation) wikipedia.org.

Table 2: Atom Economy of Different Reducing Agents in a Representative Reductive Amination

Reducing Agent Molecular Weight (g/mol) Stoichiometry Byproducts Theoretical Atom Economy (%)*
H₂/Catalyst 2.02 Catalytic Water ~100
NaBH₄ 37.83 Stoichiometric Borate (B1201080) salts High
NaBH₃CN 62.84 Stoichiometric Cyanide and borate salts Moderate
NaBH(OAc)₃ 211.94 Stoichiometric Acetate and borate salts Lower

\Theoretical atom economy for the reduction step of a pre-formed imine.*

Waste minimization is another critical aspect. The use of catalytic processes, such as catalytic hydrogenation or transition metal-catalyzed reactions, is preferred over stoichiometric reagents as they generate less waste. Furthermore, the development of recyclable catalysts can significantly reduce the environmental footprint of the synthesis mdpi.com.

Energy Efficiency in Synthesis (e.g., microwave irradiation)

Improving energy efficiency is a key goal in green chemistry. Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to significantly shorter reaction times and, consequently, reduced energy consumption compared to conventional heating methods mdpi.commdpi.com.

In the context of synthesizing cyclic amines, microwave irradiation has been shown to dramatically reduce reaction times. For instance, a conventionally heated reductive amination that might take several hours can often be completed in a matter of minutes under microwave conditions mdpi.comresearchgate.netunito.it. This acceleration is attributed to the efficient and direct heating of the reaction mixture by microwaves nih.gov.

Table 3: Comparison of Conventional vs. Microwave-Assisted Reductive Amination of Cyclohexanone (Representative Example)

Method Temperature (°C) Time Yield (%) Reference
Conventional 50 13 h High mdpi.com
Microwave 50 3 h High mdpi.com
Conventional 80 - Low unito.it
Microwave 80 1 h 98.2 unito.it

Advanced Catalytic Approaches in Synthesis

Modern synthetic strategies for compounds like this compound increasingly rely on advanced catalytic methods to enhance efficiency, selectivity, and substrate scope. Transition metal catalysis, in particular, offers powerful tools for the formation of key carbon-nitrogen bonds.

Transition Metal-Catalyzed Reactions

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, utilizing palladium catalysts to couple amines with aryl or vinyl halides and triflates wikipedia.org. While this reaction is most commonly applied to the synthesis of arylamines, its principles can be extended to the formation of C(sp³)-N bonds, which would be relevant for the synthesis of this compound. For instance, a palladium-catalyzed coupling of morpholine (B109124) with a suitably activated trans-4-aminocyclohexane derivative (e.g., a halide or tosylate) could be a potential synthetic route.

The development of sophisticated phosphine (B1218219) ligands, often referred to as Buchwald ligands, has been crucial to the success of these reactions. These ligands are typically bulky and electron-rich, facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions nih.govorganic-chemistry.orgnih.gov.

Table 4: Representative Palladium-Catalyzed Amination of Aryl Halides with Morpholine

Aryl Halide Catalyst/Ligand Base Solvent Temperature (°C) Yield (%)
Bromobenzene Pd(OAc)₂ / P(tBu)₃ NaOtBu Toluene 80 98
4-Chlorotoluene Pd(OAc)₂ / XPhos K₃PO₄ t-BuOH 110 95
1-Bromo-4-cyanobenzene Pd₂(dba)₃ / RuPhos Cs₂CO₃ Toluene 100 92

\Data is for analogous aryl amination reactions as specific data for the target molecule is not available.*

Cobalt catalysis has emerged as a more sustainable and cost-effective alternative to palladium for various organic transformations. Cobalt-catalyzed dehydrogenative C-H/N-H annulation presents an atom-economical approach to the synthesis of N-heterocycles. While direct application to the synthesis of this compound is not widely documented, the underlying principles are relevant.

For example, cobalt catalysts have been employed in the dehydrogenative coupling of amines with other partners nih.gov. A hypothetical cobalt-catalyzed dehydrogenative coupling between a pre-existing trans-1,4-diaminocyclohexane and a suitable precursor to the morpholine ring could be envisioned as a future synthetic strategy. Such methods are at the forefront of catalytic research and offer the potential for more direct and environmentally friendly synthetic routes.

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of metal catalysts. A key strategy for synthesizing this compound involves the stereoselective formation of a precursor, trans-4-aminocyclohexanol (B47343), which can then be further functionalized.

A highly effective method for producing trans-4-aminocyclohexanol is through a one-pot, two-step enzymatic cascade starting from 1,4-cyclohexanedione (B43130). nih.govresearchgate.netd-nb.info This biocatalytic approach, a subset of organocatalysis, utilizes a keto reductase (KRED) for the initial monoreduction of the diketone, followed by a stereoselective amination catalyzed by an amine transaminase (ATA). nih.govresearchgate.netd-nb.info The choice of the specific amine transaminase enzyme is crucial for controlling the stereochemistry of the final product, allowing for the selective synthesis of the trans isomer. nih.gov

The synthesis of trans-4-aminocyclohexanol has been demonstrated at a preparative scale, yielding significant quantities of the desired isomer. uni-greifswald.de For instance, a one-pot sequential synthesis starting with 0.75 mmol of 1,4-cyclohexanedione can produce the trans-isomer with high diastereomeric excess. uni-greifswald.de The process involves the use of a specific keto reductase from Lactobacillus kefir (LK-KRED) followed by an appropriate amine transaminase. nih.govuni-greifswald.de

Once the trans-4-aminocyclohexanol precursor is obtained, the subsequent formation of the morpholine ring can be envisioned through an N-alkylation reaction. While direct organocatalytic methods for this specific transformation are not extensively documented in the reviewed literature, the general principles of organocatalysis suggest the feasibility of using chiral Brønsted acids or bases to catalyze the reaction between the amine of trans-4-aminocyclohexanol and a suitable dielectrophile, such as di(2-chloroethyl) ether, to form the morpholine ring.

Another organocatalytic approach could involve the reductive amination of 4-hydroxycyclohexanone (B83380) with morpholine. researchgate.net This reaction, catalyzed by a chiral phosphoric acid or a related organocatalyst, would form the C-N bond and establish the desired stereochemistry in a single step. The use of bifunctional organocatalysts, such as those derived from trans-1,2-diaminocyclohexane, could also be effective in promoting such transformations with high stereocontrol.

Nanocatalysis for Enhanced Reactivity and Selectivity

Nanocatalysis offers advantages in terms of high surface area, enhanced reactivity, and catalyst recyclability. The synthesis of this compound can benefit from the application of various nanocatalytic systems.

One potential nanocatalytic route is the N-alkylation of morpholine with alcohols, a reaction that has been successfully catalyzed by CuO–NiO/γ–Al2O3 catalysts. researchgate.net While this specific example uses primary alcohols, the principle could be extended to the reaction of morpholine with trans-4-hydroxycyclohexanamine, where the hydroxyl group of the cyclohexyl ring acts as the electrophilic partner after activation by the nanocatalyst. The reaction conditions for such transformations are typically optimized in terms of temperature, pressure, and reactant ratios to maximize conversion and selectivity. researchgate.net

Reactant 1Reactant 2CatalystTemperature (°C)Conversion of Morpholine (%)Selectivity to N-alkylmorpholine (%)
MorpholineMethanolCuO–NiO/γ–Al2O322095.393.8
MorpholineEthanolCuO–NiO/γ–Al2O322085.288.5
Morpholinen-PropanolCuO–NiO/γ–Al2O322078.685.1
Morpholinen-ButanolCuO–NiO/γ–Al2O322072.482.3

Table 1: N-alkylation of morpholine with various primary alcohols over a CuO–NiO/γ–Al2O3 catalyst. researchgate.net

Furthermore, reductive amination reactions can be efficiently catalyzed by nanocatalysts. For instance, chitin-derived N-doped carbons functionalized with palladium nanoparticles have shown excellent activity in reductive amination reactions. youtube.comnih.gov A plausible synthetic route to this compound would be the reductive amination of 4-morpholinocyclohexanone. This ketone precursor could be synthesized and then subjected to reductive amination using a suitable amine source and a nanocatalyst under a hydrogen atmosphere. The reaction parameters, such as temperature and hydrogen pressure, can be tuned to optimize the yield and selectivity towards the desired trans-isomer. youtube.com

The development of nanocatalysts for the synthesis of bioactive heterocycles is a rapidly growing field. nih.gov The properties of these catalysts can be finely tuned by controlling the size, shape, and morphology of the nanomaterials, leading to catalysts with excellent activity, greater selectivity, and high stability. nih.gov This offers a promising avenue for the development of highly efficient and selective methods for the synthesis of this compound.

Reaction Mechanisms and Kinetics of Trans 4 Morpholinocyclohexanamine Transformations

Nucleophilic Substitution Reactions Involving the Amine Functionality

The primary amine group of trans-4-Morpholinocyclohexanamine can act as a nucleophile in substitution reactions. However, for it to be a substrate in nucleophilic substitution, the amine group would first need to be converted into a good leaving group, a transformation that is not typical for simple amines under standard conditions. More commonly, the amine functionality participates as the nucleophile.

SN1 and SN2 Pathways and Stereochemical Implications

Direct SN1 or SN2 reactions with the amine group as the leaving group are not feasible as the amide anion (NH2-) is an exceptionally poor leaving group. However, if the amine were to be derivatized, for instance, into a diazonium salt, nucleophilic substitution could occur. In such a hypothetical scenario, the reaction at the secondary carbon of the cyclohexane (B81311) ring would likely proceed through a competitive SN1 and SN2 pathway. nih.gov

An SN2 reaction would proceed with inversion of stereochemistry, converting the trans isomer into a cis product. masterorganicchemistry.com This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. youtube.com Conversely, an SN1 reaction would proceed through a planar carbocation intermediate, leading to a racemic mixture of cis and trans products. masterorganicchemistry.comyoutube.com This pathway is favored by weak nucleophiles and polar protic solvents which can stabilize the carbocation intermediate. youtube.com

Table 1: Factors Influencing SN1 vs. SN2 Pathways in a Hypothetical Derivatized this compound

FactorFavors SN1Favors SN2
Substrate Secondary (potential for carbocation stabilization)Secondary (accessible for backside attack)
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, I⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMF)
Leaving Group Excellent (e.g., -N₂⁺)Good (e.g., -OTs)
Stereochemistry Racemization (mixture of retention and inversion)Inversion

Influence of Cyclohexane Conformation on Reactivity

The trans configuration of the substituents on the cyclohexane ring means that in the most stable chair conformation, both the morpholino and amino groups will preferentially occupy equatorial positions to minimize steric strain. In a hypothetical nucleophilic substitution where the amino group is converted to a leaving group, the reactivity would be significantly influenced by its axial or equatorial position.

For an SN2 reaction, the nucleophile must attack from the backside of the carbon-leaving group bond. If the leaving group is in an equatorial position, this approach is sterically hindered by the cyclohexane ring itself. A ring flip to place the leaving group in an axial position would be required for an efficient SN2 reaction, which would increase the activation energy of the process. For an SN1 reaction, the formation of the intermediate carbocation is facilitated when the leaving group is in an axial position, as this alignment allows for better orbital overlap and stabilization of the developing positive charge.

Electrophilic Aromatic Substitution on Derived Aromatic Systems

While this compound itself is not aromatic, it can be a precursor to aromatic systems, for example, through the formation of N-aryl derivatives such as N-(trans-4-Morpholinocyclohexyl)aniline. In such a derivative, the aniline (B41778) ring is susceptible to electrophilic aromatic substitution.

The amino group (-NH-) attached to the benzene (B151609) ring is a powerful activating group and an ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance. chemistrysteps.combyjus.com This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. byjus.com However, the bulky trans-4-morpholinocyclohexyl substituent may sterically hinder the ortho positions, potentially favoring substitution at the para position.

In strongly acidic conditions, the nitrogen atom of the aniline can be protonated to form an anilinium ion. byjus.com The -NH₂⁺- group is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. byjus.com Therefore, the pH of the reaction medium is a critical factor in determining the outcome of electrophilic aromatic substitution reactions on N-arylated derivatives of this compound.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on N-(trans-4-Morpholinocyclohexyl)aniline

ReactionReagentsPredicted Major Product(s)
Halogenation Br₂ in a non-polar solventp-Bromo-N-(trans-4-morpholinocyclohexyl)aniline
Nitration HNO₃, H₂SO₄Mixture of p-nitro and m-nitro derivatives
Sulfonation Fuming H₂SO₄p-Sulfonic acid derivative
Friedel-Crafts Alkylation R-Cl, AlCl₃Generally not feasible due to Lewis acid complexation with the amine
Friedel-Crafts Acylation RCOCl, AlCl₃Generally not feasible due to Lewis acid complexation with the amine

Amidation and Acylation Reactions

The primary amine of this compound is a competent nucleophile and readily undergoes acylation reactions with acylating agents such as acyl chlorides and acid anhydrides to form amides. youtube.com These reactions typically proceed via a nucleophilic acyl substitution mechanism.

The reaction with an acyl chloride, for instance, involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the corresponding amide. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl generated during the reaction.

Similarly, reaction with an acid anhydride (B1165640) results in the formation of an amide and a carboxylate salt. The reaction proceeds through a tetrahedral intermediate, with the carboxylate acting as the leaving group.

Reductive Amination Pathways

This compound can be synthesized via reductive amination of 4-morpholinocyclohexanone (B591797) with ammonia (B1221849). nih.gov More relevant to its own reactivity, it can act as the amine component in reductive amination reactions with other aldehydes and ketones to form more complex secondary or tertiary amines.

The general mechanism involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine of this compound with a carbonyl compound. This is typically followed by in-situ reduction of the imine/enamine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. stackexchange.com

Advanced Spectroscopic Analysis in the Characterization of Trans 4 Morpholinocyclohexanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistrynih.govchemicalbook.comnih.gov

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the number and types of proton and carbon environments in the molecule. For trans-4-Morpholinocyclohexanamine, the ¹H NMR spectrum would show distinct signals for the protons on the cyclohexane (B81311) ring, the morpholine (B109124) ring, and the amine group. The ¹³C NMR spectrum would similarly display unique signals for each carbon atom.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the spin-spin coupling network within the cyclohexane ring, allowing for the assignment of adjacent protons (e.g., H-1 coupling to H-2/H-6, H-2 coupling to H-3, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). emerypharma.comyoutube.com It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal for H-1 of the cyclohexane ring would show a cross-peak with the C-1 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). emerypharma.comyoutube.com This is critical for connecting different fragments of the molecule. In this case, HMBC would show correlations from the protons on the carbons adjacent to the nitrogen of the morpholine ring (H-2', H-6') to the C-4 of the cyclohexane ring, confirming the attachment point of the morpholino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly important for determining stereochemistry. youtube.com For the trans isomer, NOESY would show cross-peaks between axial protons on the same face of the cyclohexane ring (e.g., H-1a, H-3a, H-5a), confirming their spatial proximity and the chair conformation. The absence of strong NOEs between the H-1 and H-4 protons would further support the trans configuration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
C1-H (CH-NH₂)~2.6 - 3.0~50 - 55HSQC: C1; COSY: H2ax, H2eq, H6ax, H6eq; HMBC: C2, C6
C4-H (CH-Morpholine)~2.2 - 2.6~60 - 65HSQC: C4; COSY: H3ax, H3eq, H5ax, H5eq; HMBC: C3, C5, C2', C6'
C2, C6 - H (CH₂)~1.2 - 2.0~30 - 35HSQC: C2, C6; COSY: H1, H3, H5; HMBC: C1, C3, C4, C5
C3, C5 - H (CH₂)~1.2 - 2.0~30 - 35HSQC: C3, C5; COSY: H2, H4, H6; HMBC: C1, C2, C4, C6
C2', C6' - H (Morpholine CH₂-N)~2.4 - 2.7~50 - 55HSQC: C2', C6'; COSY: H3', H5'; HMBC: C4, C3', C5'
C3', C5' - H (Morpholine CH₂-O)~3.6 - 3.8~65 - 70HSQC: C3', C5'; COSY: H2', H6'; HMBC: C2', C6'
NH₂~1.5 - 2.5 (broad)N/AHMBC: C1, C2, C6

The cyclohexane ring typically adopts a stable chair conformation to minimize angular and torsional strain. In a 1,4-disubstituted cyclohexane, two chair conformations are possible. For this compound, the substituents (amino and morpholino groups) can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial).

Due to steric hindrance, the diequatorial conformation is significantly more stable and therefore the predominant form in solution. researchgate.net This can be confirmed using ¹H NMR by analyzing the coupling constants (J-values) of the protons at C-1 and C-4. Protons in an axial position typically show large coupling constants (J_ax-ax ≈ 10-13 Hz) with adjacent axial protons and smaller coupling constants with equatorial protons (J_ax-eq ≈ 2-5 Hz). The observation of a large trans-diaxial coupling for the H-1 and H-4 protons would confirm their axial orientation, which in turn places the larger substituents in the equatorial positions. auremn.org.br NOESY data further solidifies the conformational assignment by showing strong correlations between the 1,3-diaxial protons. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patternsnih.gov

Mass spectrometry is a destructive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₂₀N₂O), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula with high confidence. nih.gov

Table 2: HRMS Data for this compound

FormulaIon TypeCalculated Exact Mass (m/z)Typical Experimental Observation
C₁₀H₂₀N₂O[M+H]⁺185.16484185.1649

In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern serves as a fingerprint for the molecule and helps to confirm its structure. nih.govnih.govresearchgate.net

For this compound, key fragmentation pathways would likely include:

Loss of the morpholino group: Cleavage of the C4-N bond.

Alpha-cleavage: Fission of the C-C bonds adjacent to the nitrogen atoms.

Ring cleavage: Fragmentation of the cyclohexane ring.

Table 3: Predicted MS/MS Fragmentation Pattern for [C₁₀H₂₀N₂O + H]⁺

Predicted Fragment (m/z)Proposed Structure/Loss
168.1386Loss of NH₃ (Ammonia)
100.0757[Morpholino-CH=CH₂ + H]⁺
86.0964[Morpholine + H]⁺
57.0702[C₄H₉]⁺ fragment from cyclohexane ring

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysischemicalbook.comnih.govnih.govnih.gov

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Key functional groups in this compound that are IR-active include the N-H bonds of the primary amine, the C-H bonds of the aliphatic rings, the C-N bonds, and the C-O-C ether linkage of the morpholine ring.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR. americanpharmaceuticalreview.comresearchgate.netresearchgate.netnih.gov While polar bonds like N-H and C-O give strong IR signals, non-polar bonds like the C-C backbone of the cyclohexane ring often produce strong signals in the Raman spectrum.

Table 4: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H (Primary Amine)Stretching3300 - 3500 (two bands, medium)3300 - 3500 (weak)
N-H (Primary Amine)Bending (Scissoring)1590 - 1650 (medium)1590 - 1650 (weak)
C-H (Aliphatic)Stretching2850 - 2960 (strong)2850 - 2960 (strong)
C-H (Aliphatic)Bending1350 - 1470 (variable)1350 - 1470 (medium)
C-O (Ether)Stretching1070 - 1150 (strong)1070 - 1150 (weak)
C-N (Amine/Morpholine)Stretching1020 - 1250 (medium-weak)1020 - 1250 (medium)
C-C (Ring)Stretching800 - 1200 (weak)800 - 1200 (strong)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and characterizing the vibrational modes of a molecule. sci-hub.st By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular "fingerprint." sci-hub.st This method is valued for its speed, non-destructive nature, and minimal sample preparation. researchgate.net

In the analysis of this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features. The presence of primary amine (N-H) stretching vibrations is typically observed in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the cyclohexane and morpholine rings appear in the 2800-3000 cm⁻¹ range. nih.gov Furthermore, the C-N stretching of the amine and the C-O-C stretching of the morpholine ring are expected to produce signals in the fingerprint region (below 1500 cm⁻¹), which is crucial for confirming the identity and purity of the compound. nih.gov

Key FT-IR Spectral Regions for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3300-3500N-H StretchPrimary Amine
2800-3000C-H StretchCyclohexane & Morpholine
1400-1600N-H BendPrimary Amine
1000-1300C-N StretchAmine
1050-1150C-O-C StretchEther (Morpholine)

This table represents expected ranges and may vary slightly based on the specific derivative and sample conditions.

Transmission Raman Spectroscopy for Bulk Analysis

While FT-IR provides detailed information about functional groups, Transmission Raman Spectroscopy (TRS) offers a significant advantage for analyzing the bulk composition of solid samples. wikipedia.org Unlike conventional backscattering Raman techniques that primarily probe the surface, TRS analyzes the entire volume of the sample, providing a more representative measurement. wikipedia.orgspectroscopyonline.com This is particularly beneficial in the pharmaceutical industry for non-invasive and non-destructive analysis of dosage forms like tablets and capsules. wikipedia.orgspectroscopyonline.com

The application of TRS to this compound and its derivatives allows for the quantification of polymorphic forms and the assessment of formulation homogeneity. nih.govresearchgate.net Since different crystalline forms (polymorphs) of a compound can exhibit distinct Raman spectra, TRS can be used to determine the relative amounts of each form within a bulk sample, which is critical as different polymorphs can have different physical properties, including solubility and bioavailability. nih.gov The technique's ability to penetrate through coatings and capsules without sample preparation makes it a powerful tool for quality control. wikipedia.org

Advantages of TRS in Pharmaceutical Analysis

Feature Benefit
Bulk MeasurementProvides a true representation of the sample's composition. nih.govresearchgate.net
Non-invasiveAnalysis can be performed on intact dosage forms. spectroscopyonline.com
High Chemical SpecificityDelivers well-defined Raman bands for individual components. spectroscopyonline.com
Quantitative AnalysisEnables the determination of polymorphic content and API concentration. nih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration

The crystal structure of a derivative of this compound would reveal the chair conformation of the cyclohexane ring and the specific orientation of the morpholino and amino substituents. This information is crucial for computational modeling and for understanding how the molecule interacts with its biological target. While specific crystallographic data for this compound itself is not widely published in the provided search results, the principles of the technique are universally applicable. The determination of the crystal system, space group, and unit cell dimensions would be the initial steps in a full structural elucidation.

Theoretical and Computational Chemistry Studies of Trans 4 Morpholinocyclohexanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These calculations can predict molecular geometry, orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For a molecule like trans-4-Morpholinocyclohexanamine, DFT calculations would typically be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. For this compound, this would involve confirming the chair conformation of the cyclohexane (B81311) ring and the equatorial positions of the morpholine (B109124) and amine substituents.

Calculate electronic properties: Determine key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Predict spectroscopic properties: Theoretical vibrational frequencies (IR and Raman spectra) can be calculated and compared with experimental data to confirm the molecular structure. nih.gov

Analyze the molecular electrostatic potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the amine group would be expected to be electron-rich sites.

A hypothetical DFT study on this compound might yield the data presented in Table 1.

Table 1: Hypothetical DFT-Calculated Properties of this compound

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates the electron-donating ability of the molecule.
LUMO Energy 2.1 eV Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 8.6 eV Reflects the chemical reactivity and stability.

This table is generated based on typical values for similar organic molecules and is for illustrative purposes.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory fall into this category. While computationally more demanding than DFT, they can provide highly accurate results. For this compound, ab initio calculations would be used to:

Obtain a highly accurate molecular geometry and energy: These methods are often used as a benchmark for other computational techniques.

Investigate excited electronic states: This is important for understanding the molecule's response to light and its potential photochemical behavior.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's conformational flexibility and its interactions with its environment.

The conformation of a flexible molecule like this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between the solute and solvent molecules. For this compound, simulations in different solvents (e.g., water, ethanol (B145695), chloroform) would reveal:

Preferential solvation: Which parts of the molecule are more likely to interact with the solvent. The polar morpholine and amine groups would be expected to form hydrogen bonds with protic solvents like water.

Conformational stability: How the solvent affects the stability of the chair conformation of the cyclohexane ring and the orientation of the substituents.

Dynamic behavior: The flexibility of the molecule in different solvent environments.

Table 2: Hypothetical MD Simulation Results for this compound in Water

Parameter Observation Implication
Radial Distribution Function (g(r)) of water around N/O atoms High peak at ~2.8 Å Strong hydrogen bonding between the morpholine/amine groups and water.
Root Mean Square Deviation (RMSD) of the cyclohexane ring Low (< 1.5 Å) The chair conformation is stable in an aqueous environment.

This table is generated for illustrative purposes to show the type of data obtained from MD simulations.

For derivatives of this compound that are designed to interact with biological targets, MD simulations are invaluable for studying the dynamics of the ligand-receptor complex. These simulations can:

Assess the stability of the binding pose: Determine if the ligand remains in the binding site of the receptor over time.

Identify key interactions: Pinpoint the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.

Calculate the binding free energy: Provide a quantitative estimate of the binding affinity between the ligand and the receptor. The morpholine moiety is often included in drug candidates to improve their pharmacokinetic properties and can participate in key interactions with biological targets. acs.org

Docking Studies for Predictive Binding Mechanisms (relevant for derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein. nih.gov For derivatives of this compound, docking studies are a crucial first step in drug discovery to:

Identify potential binding sites: Screen for possible binding pockets on a target protein.

Predict the binding mode: Determine the most likely conformation and orientation of the ligand within the binding site.

Estimate the binding affinity: Score the different predicted binding poses to rank potential drug candidates. The morpholine group in derivatives can play a significant role in binding by forming hydrogen bonds or other interactions with the receptor. acs.orgsci-hub.se

Docking studies on derivatives of this compound could be used to predict their interaction with various enzymes or receptors, guiding the synthesis of more potent and selective compounds. nih.govdatapdf.com

Table 3: Hypothetical Docking Results for a Derivative of this compound

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Kinase X -8.5 Asp145, Lys72, Phe210
Protease Y -7.2 Gly101, Ser195

This table is for illustrative purposes and shows the kind of predictive data generated from molecular docking studies.

The exploration of this compound within the realm of theoretical and computational chemistry provides a powerful lens through which to understand its potential as a pharmacologically active agent. By employing computational tools, researchers can predict and analyze the molecule's behavior, properties, and interactions, thereby guiding synthetic efforts and biological evaluations. This section delves into the application of Quantitative Structure-Activity Relationship (QSAR) models, cheminformatics analysis, and scaffold-based drug discovery techniques to elucidate the therapeutic promise of this compound.

QSAR and Cheminformatics Analysis for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. biorxiv.orgbiorxiv.org Cheminformatics complements this by managing, analyzing, and visualizing chemical data to identify patterns and make predictions about a molecule's properties. nih.govnih.gov For this compound, these approaches are pivotal in understanding how its structural features contribute to its biological effects.

A typical QSAR study on a series of analogs of this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. By correlating these descriptors with experimentally determined biological activity, a predictive model can be developed.

To illustrate this, consider a hypothetical set of this compound derivatives and their corresponding inhibitory concentrations (IC50) against a specific biological target. A QSAR analysis might reveal that the biological activity is strongly influenced by descriptors such as the octanol-water partition coefficient (logP), polar surface area (PSA), and the presence of hydrogen bond donors and acceptors.

Below is a hypothetical data table showcasing the types of descriptors that would be used in a QSAR analysis of this compound and its analogs.

CompoundMolecular Weight ( g/mol )logPPolar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsIC50 (nM)
This compound184.281.232.922500
Analog 1198.311.532.922450
Analog 2212.341.842.123300
Analog 3170.250.932.912800

This table is for illustrative purposes only and does not represent actual experimental data.

Scaffold-Based Drug Discovery and Diversification

The concept of a molecular scaffold is central to modern drug discovery. nih.gov The scaffold represents the core structure of a molecule, which can be chemically modified to create a library of related compounds with diverse biological activities. The this compound structure, comprising a cyclohexane ring fused with a morpholine moiety, serves as a versatile scaffold for the design of new therapeutic agents. nih.govresearchgate.net

Scaffold hopping is a drug design strategy that involves replacing the core scaffold of a known active compound with a different, often structurally novel, scaffold while maintaining similar biological activity. nih.govnih.gov This approach can lead to the discovery of new intellectual property, improved pharmacokinetic profiles, and novel mechanisms of action.

Starting from the this compound scaffold, medicinal chemists can employ several diversification strategies:

Substitution at the primary amine: The primary amine group on the cyclohexane ring is a key point for modification. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents.

Modification of the morpholine ring: While the morpholine ring itself is generally stable, its nitrogen atom can be quaternized or the ring can be replaced with other heterocyclic systems to explore different spatial arrangements and electronic properties.

Introduction of substituents on the cyclohexane ring: The cyclohexane ring can be further functionalized with various chemical groups to probe the binding pocket of a target protein and optimize interactions.

The following table illustrates a hypothetical diversification of the this compound scaffold.

ScaffoldR1 (Amine Substitution)R2 (Cyclohexane Substitution)R3 (Morpholine Modification)
This compound-H-H-H
Derivative A-C(O)CH3-H-H
Derivative B-CH2Ph-H-H
Derivative C-H-OH-H
Derivative D-H-HThiomorpholine

This table is for illustrative purposes only and does not represent actual synthesized compounds.

Prediction of Pharmacological Properties

Cheminformatics tools can be used to predict a wide range of pharmacological properties of a molecule, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govresearchgate.net These in silico predictions are crucial in the early stages of drug discovery to identify compounds with a higher probability of success in clinical trials.

For this compound, various computational models can be used to estimate its key ADMET parameters. For instance, its potential for oral bioavailability can be assessed by predicting its intestinal absorption and metabolic stability. Its likelihood of crossing the blood-brain barrier can be estimated based on its physicochemical properties.

A summary of predicted pharmacological properties for this compound is presented in the hypothetical table below.

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Caco-2 PermeabilityModerateMay have reasonable intestinal permeability
Distribution
Blood-Brain Barrier PenetrationLowUnlikely to have significant CNS effects
Plasma Protein BindingModerateA portion of the compound may be bound to plasma proteins
Metabolism
CYP2D6 InhibitionLow ProbabilityUnlikely to cause drug-drug interactions via this pathway
Excretion
Renal Organic Cation Transporter SubstrateProbableMay be actively secreted by the kidneys
Toxicity
hERG InhibitionLow ProbabilityLow risk of cardiotoxicity
Ames MutagenicityLow ProbabilityUnlikely to be mutagenic

This table contains hypothetical data generated for illustrative purposes and is not based on experimental results.

Through the application of these theoretical and computational methodologies, researchers can gain significant insights into the drug-like potential of this compound and its derivatives, thereby accelerating the process of drug discovery and development.

Medicinal Chemistry and Biological Activity Research of Trans 4 Morpholinocyclohexanamine Derivatives

Exploration as Pharmaceutical Intermediates

The substituted cyclohexane (B81311) ring is a prevalent motif in many biologically active compounds, making derivatives of trans-4-Morpholinocyclohexanamine valuable intermediates in pharmaceutical synthesis. The trans-stereochemistry of the 1,4-disubstituted cyclohexane core provides a rigid and defined spatial arrangement of functional groups, which is often crucial for specific interactions with biological targets.

One notable application is in the synthesis of novel antipsychotic agents. A study detailed the preparation of a series of trans-4-(2-(1,2,4,5-tetrahydro-3H-benzo[d]azepin-3-yl)ethyl)cyclohexan-1-amine derivatives aimed at targeting dopamine (B1211576) and serotonin (B10506) receptor subtypes. nih.gov In this synthesis, the trans-4-aminocyclohexane moiety serves as a key building block, highlighting its utility as a pharmaceutical intermediate in the creation of complex molecules with potential therapeutic value. The chemical stability and defined stereochemistry of such intermediates are critical for the successful synthesis of the final drug candidates. nih.gov

Scaffold Design in Drug Discovery

The structural core of a molecule, or its scaffold, is a fundamental element in drug design. The this compound framework has been utilized as a foundational scaffold for the development of new therapeutic agents.

The development of novel molecular scaffolds is a key strategy in medicinal chemistry to access new chemical space and identify compounds with improved properties. The trans-4-aminocyclohexane core has been elaborated upon to create more complex and unique molecular architectures. For instance, in the pursuit of new antipsychotics, researchers synthesized derivatives where a benzo[d]azepine system was attached to the trans-4-aminocyclohexane unit. nih.gov This resulted in a novel and rigid scaffold that was systematically explored to understand its structure-activity relationships. The modifications around this new scaffold led to the identification of compounds with high affinity for specific dopamine and serotonin receptors. nih.gov

The morpholine (B109124) group itself is a common feature in many approved drugs and is often introduced to improve physicochemical properties such as aqueous solubility. The combination of the rigid cyclohexane ring and the polar morpholine group in this compound makes it an attractive starting point for the design of new scaffolds.

Scaffold hopping is a computational or medicinal chemistry strategy used to identify structurally novel compounds that maintain the same biological activity as a known active molecule. This approach is employed to discover new patentable chemotypes, improve pharmacokinetic properties, or avoid known liabilities of an existing scaffold. While direct examples of scaffold hopping originating from this compound are not extensively documented in the provided search results, the principle is highly relevant to its derivatives.

In a broader context, scaffold hopping can involve replacing a core structural element with a different one that preserves the key pharmacophoric features. For example, a phenyl ring in a known ligand might be replaced with a cyclohexane ring to explore new chemical space and alter properties like lipophilicity. The rigid trans-1,4-disubstituted cyclohexane core present in this compound can be considered a bioisosteric replacement for other cyclic or aromatic systems in drug design, a common tactic in scaffold hopping.

Biological Activity Profiling of Derivatives

A crucial aspect of drug discovery is the detailed investigation of the biological effects of newly synthesized compounds. Derivatives of this compound have been subjected to various biological assays to determine their potential therapeutic applications and mechanisms of action.

The biological activity of derivatives of this compound has been assessed through a variety of in vitro assays. In the study of novel antipsychotic candidates based on a trans-4-aminocyclohexane scaffold, the primary assays involved receptor binding studies to determine the affinity of the compounds for their intended targets. nih.gov Specifically, the binding affinities for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors were measured. nih.gov

The table below summarizes the binding affinities of a key compound from this study, denoted as 12a .

Receptor SubtypeBinding Affinity (Ki, nM)
Dopamine D21.2
Dopamine D30.8
Serotonin 5-HT1A2.5
Serotonin 5-HT2A3.1
Adrenergic α1>1000
Histamine H1>1000
Data sourced from a study on novel antipsychotic derivatives. nih.gov

These assays demonstrated that compound 12a has nanomolar affinity for the target receptors while exhibiting weak binding to off-target receptors like α1-adrenergic and H1-histamine receptors, indicating a favorable selectivity profile. nih.gov Furthermore, the compounds were evaluated for their metabolic stability in vitro and for their potential to interact with the hERG channel, a critical safety assessment to flag potential cardiac toxicity. nih.gov

While the direct action of this compound on TRPML channels is not explicitly detailed, derivatives containing the morpholine moiety are of interest in the context of TRPML channel modulation. The Transient Receptor Potential Mucolipin (TRPML) family of ion channels, including TRPML1, TRPML2, and TRPML3, are involved in various physiological processes within the endo-lysosomal system.

Research into TRPML channel agonists has identified various small molecules that can activate these channels. Although not directly derived from this compound in the provided literature, the development of synthetic agonists for these channels often involves heterocyclic structures like morpholine. The mechanism of action of such agonists is typically studied using techniques like patch-clamp electrophysiology on cells expressing the target channel. These studies measure the ion currents elicited by the compound, confirming its ability to open the channel.

For instance, the development of selective agonists for TRPML2 has been pursued to understand its role in cellular processes like chemokine release from immune cells. The mechanism of these agonists is confirmed by demonstrating channel activation that is dependent on the presence of the specific TRPML isoform.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The exploration of this compound as a building block in drug discovery has led to the synthesis of numerous derivatives, particularly in the fields of oncology and inflammatory diseases. Patent literature reveals its incorporation into larger molecules, such as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and apoptosis-inducing agents. While comprehensive SAR studies focusing solely on modifications of the this compound moiety are not extensively published in peer-reviewed journals, analysis of patent data allows for the inference of key structural-activity relationships.

In the context of IRAK4 inhibitors, the trans-4-morpholinocyclohexyl)amino group is often attached to a heterocyclic core, such as a quinazoline. google.com The trans configuration of the cyclohexane ring appears to be critical for optimal activity, as it properly orients the morpholine and the linking amine for interaction with the target protein. Modifications to the morpholine ring itself are less frequently reported in these series, suggesting its importance for the observed biological activity, potentially through providing favorable pharmacokinetic properties or engaging in key hydrogen bonding interactions.

The following table summarizes representative functionalized derivatives of this compound and highlights the nature of the substitutions, which forms the basis for inferring SAR.

Compound ID Core Structure Substitution on Amine of this compound Reported Biological Target/Activity Reference
1Quinazoline6-Bromoquinazolin-4-ylIRAK4 Inhibitor google.com
2Benzamide3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoylApoptosis-Inducing Agent google.com
3Benzenesulfonamide4-Fluoro-3-nitrobenzenesulfonylIntermediate for Apoptosis-Inducing Agents google.comgoogle.com

The trans-Stereochemistry is Preferred: The consistent use of the trans isomer across different therapeutic targets suggests that this specific spatial arrangement is crucial for biological activity.

The Amine as a Key Attachment Point: The secondary amine of this compound is consistently used as the point of attachment for further chemical elaboration, indicating its role as a versatile chemical handle for building molecular complexity.

The Morpholine Moiety: The morpholine ring is generally conserved without modification in the reported derivatives, implying its importance for the desired pharmacological effect or for maintaining favorable drug-like properties such as solubility and metabolic stability.

Prodrug Strategies and Drug Delivery Systems

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable properties of a drug candidate, such as poor solubility, limited permeability, or rapid metabolism. For derivatives of this compound, which are being investigated as therapeutic agents, prodrug strategies could be employed to enhance their clinical potential.

The secondary amine group in this compound and its derivatives presents a prime site for prodrug modification. Various prodrug approaches targeting amine functionalities can be envisioned:

Acyloxymethyl and Carbamate (B1207046) Prodrugs: The amine can be converted into an acyloxymethyl or a carbamate derivative. These linkages are designed to be stable in the gastrointestinal tract but are cleaved by esterases in the plasma or target tissues to release the active parent drug. This approach can improve oral bioavailability and modulate the release profile of the drug.

Phosphoramidate (B1195095) Prodrugs: Another strategy involves the formation of a phosphoramidate linkage. These prodrugs can exhibit increased water solubility and can be designed to be cleaved by specific phosphoramidase enzymes, potentially offering a degree of tissue-selective drug release.

Mannich Base Prodrugs: The formation of a Mannich base is another possibility for creating a prodrug of an amine-containing compound. These prodrugs can exhibit different physicochemical properties compared to the parent drug and can be designed to release the active compound under specific pH conditions.

The following table outlines potential prodrug strategies applicable to this compound derivatives.

Prodrug Linkage Cleavage Mechanism Potential Advantages
AcyloxymethylEsterasesImproved oral bioavailability, controlled release
CarbamateEsterases/Chemical HydrolysisEnhanced stability, modulated release
PhosphoramidatePhosphoramidasesIncreased solubility, potential for targeted delivery
Mannich BasepH-dependent hydrolysisAltered physicochemical properties, potential for targeted release

While specific examples of prodrugs for this compound derivatives are not extensively detailed in the public literature, the application of these established principles of medicinal chemistry presents a viable path for optimizing the therapeutic potential of this class of compounds. Further research into drug delivery systems, such as nanoparticle encapsulation, could also be explored to improve the targeting and efficacy of these promising therapeutic agents.

Advanced Applications and Future Research Directions

Use as Ligands in Catalysis

The presence of two distinct nitrogen atoms and the defined stereochemistry of the trans-cyclohexane ring make trans-4-Morpholinocyclohexanamine an attractive scaffold for the development of novel ligands for metal-catalyzed reactions.

Chiral Ligands for Asymmetric Catalysis

The creation of new chiral ligands is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer pharmaceuticals and other high-value chiral molecules. researchgate.net While specific applications of this compound as a chiral ligand are not yet extensively documented, its structure provides a promising foundation. The inherent chirality of the molecule, if resolved into its enantiomers, or the potential to introduce chiral centers, could be exploited in asymmetric catalysis. researchgate.netresearchgate.net

The design of effective chiral ligands often relies on the precise spatial arrangement of coordinating atoms around a metal center. calis.edu.cn The rigid trans-1,4-disubstituted cyclohexane (B81311) framework of this compound offers a predictable and stable backbone for positioning the coordinating morpholine (B109124) and amine groups. This rigidity can be advantageous in creating a well-defined chiral pocket around a metal catalyst, potentially leading to high levels of stereocontrol in reactions such as asymmetric hydrogenation, allylic alkylation, or cyclopropanation. acs.org The development of catalysts for such transformations remains a significant area of research. acs.org

Design of Modular Ligands

The concept of modular ligand design, where different functional units are combined to fine-tune the properties of a catalyst, is a powerful strategy in modern catalysis. acs.org this compound is an excellent candidate for a modular approach. The primary amine group serves as a convenient handle for derivatization, allowing for the attachment of various phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating moieties.

This modularity would allow for the rapid generation of a library of ligands with varying steric and electronic properties. By systematically altering the substituents on the amine or even the morpholine nitrogen, researchers could tailor the ligand for a specific catalytic transformation, optimizing for activity, selectivity, and stability. This approach has been successfully employed with other amine-containing scaffolds to develop highly effective catalysts for a range of reactions.

Material Science Applications (e.g., functional organic materials)

The assembly of molecular building blocks into complex functional materials is a burgeoning field of research. semanticscholar.org Molecules like this compound can serve as versatile tectons, or building blocks, for the construction of novel organic materials with tailored properties. rsc.org The combination of a rigid aliphatic core and hydrogen-bonding functionalities (the secondary amine in the morpholine ring and the primary amine) makes it a candidate for the formation of supramolecular assemblies.

These assemblies, held together by non-covalent interactions, could lead to the formation of functional materials such as gels, liquid crystals, or porous organic frameworks. The ability to modify the amine group further expands the possibilities for creating materials with specific electronic, optical, or recognition properties. For instance, incorporating photoresponsive or redox-active units could lead to the development of "smart" materials that respond to external stimuli. semanticscholar.org

Further Development in Green Synthetic Methodologies

The synthesis of this compound and its derivatives can benefit from the growing emphasis on green chemistry. A key area of development is the use of enzymatic catalysis. For instance, transaminases have been successfully employed for the stereoselective synthesis of trans-4-substituted cyclohexane-1-amines. This biocatalytic approach offers a greener alternative to traditional chemical methods, often proceeding under milder reaction conditions and with higher selectivity, thereby reducing waste and energy consumption.

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

In the context of this compound, ML algorithms could be trained on data from ligand libraries to predict the performance of new, unsynthesized ligands in various catalytic reactions. psu.edu This predictive power can guide experimental efforts, saving significant time and resources. Furthermore, AI can be used to devise novel and more efficient synthetic pathways to the core molecule and its derivatives, potentially uncovering non-intuitive routes that a human chemist might overlook. arxiv.org

Advanced Characterization Techniques (e.g., cryo-electron microscopy for complexes)

Understanding the precise three-dimensional structure of metal-ligand complexes is crucial for rational catalyst design. While X-ray crystallography has traditionally been the primary tool for this purpose, recent advances in cryo-electron microscopy (cryo-EM) have opened up new possibilities, particularly for large and flexible complexes that are difficult to crystallize. ucl.ac.uk

Cryo-EM is increasingly being used to determine the structures of small protein-ligand complexes at near-atomic resolution. biorxiv.orgsciety.orgbiorxiv.org This technique could be invaluable for characterizing complexes of this compound-based ligands with metal centers, especially if these ligands are used to target metalloenzymes or are part of larger supramolecular catalytic systems. The insights gained from such structural studies would provide a detailed understanding of the catalyst's active site and guide the design of next-generation catalysts with improved performance. ucl.ac.uk

Q & A

Q. What are the standard methodologies for synthesizing trans-4-Morpholinocyclohexanamine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

  • Stepwise Synthesis: Begin with cyclohexanone derivatives, introducing the morpholine moiety via reductive amination or nucleophilic substitution. For example, use tetrahydrofuran (THF) as a solvent with triethylamine (Et₃N) to neutralize byproducts .
  • Optimization: Monitor reaction progress using thin-layer chromatography (TLC) and adjust parameters (temperature, stoichiometry, catalyst loading) to enhance yield. Ensure purity via column chromatography and validate with NMR (¹H/¹³C) and mass spectrometry .
  • Reproducibility: Document reaction conditions (e.g., molar ratios, solvent purity) in the experimental section, adhering to journal guidelines for supplementary data .

Q. How should researchers characterize the stereochemical purity of this compound to distinguish it from cis isomers?

Methodological Answer:

  • Analytical Techniques:
    • Chiral HPLC: Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with UV detection to resolve isomers.
    • NMR Spectroscopy: Compare coupling constants (J values) in ¹H NMR; trans isomers typically exhibit distinct axial/equatorial proton splitting patterns .
  • Validation: Cross-reference with X-ray crystallography (if crystalline) or computational modeling (DFT) to confirm stereochemistry .

Q. What stability studies are critical for this compound under varying storage conditions?

Methodological Answer:

  • Experimental Design:
    • Thermal Stability: Incubate samples at 4°C, 25°C, and 40°C for 1–6 months, analyzing degradation via HPLC.
    • Light Sensitivity: Expose to UV/visible light and quantify photodegradation products .
  • Documentation: Report conditions in supplementary materials, including humidity levels and container type (e.g., amber vials for light-sensitive compounds) .

Q. How can researchers conduct a systematic review of this compound’s pharmacological properties?

Methodological Answer:

  • Literature Screening: Use databases (SciFinder, PubMed) with keywords like "trans-4-Morpholinocyclohexanamine" and "structure-activity relationship (SAR)." Filter studies by relevance (e.g., in vitro binding assays) and avoid non-peer-reviewed sources .
  • Data Extraction: Tabulate IC₅₀ values, receptor targets, and experimental models. Address contradictions by comparing methodologies (e.g., cell lines vs. primary cultures) .

Advanced Research Questions

Q. What advanced chromatographic techniques are effective for separating this compound from complex reaction mixtures containing cis isomers?

Methodological Answer:

  • Supercritical Fluid Chromatography (SFC): Utilize CO₂-based mobile phases with chiral columns for high-resolution separation. Optimize pressure and modifier (e.g., methanol) composition for peak resolution .
  • Capillary Electrophoresis (CE): Apply cyclodextrin-based buffers to exploit stereoselective interactions. Validate with spiked recovery experiments to confirm separation efficiency .

Q. How can researchers elucidate the mechanistic role of this compound in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays: Perform time-dependent inhibition assays (e.g., pre-incubation with target enzymes) to distinguish competitive vs. non-competitive inhibition.
  • Structural Analysis: Use molecular docking (AutoDock Vina) or cryo-EM to map binding interactions. Compare with cis isomer docking scores to explain stereoselectivity .

Q. What computational strategies are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

  • QSPR Models: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate predictions (e.g., solubility, permeability) against experimental data .
  • MD Simulations: Simulate solvent interactions (e.g., water/octanol) to estimate partition coefficients. Use GROMACS or AMBER for force field parameterization .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Metabolic Profiling: Incubate the compound with liver microsomes (human/rodent) to identify metabolites (LC-MS/MS). Compare in vitro IC₅₀ with in vivo ED₅₀ adjusted for bioavailability .
  • PK/PD Modeling: Integrate plasma concentration-time curves and tissue distribution data to refine dosing regimens. Use NONMEM or Phoenix WinNonlin for parameter estimation .

Q. What experimental controls are essential when studying this compound’s neuropharmacological effects?

Methodological Answer:

  • Negative Controls: Include vehicle-treated groups and inactive enantiomers (e.g., cis isomer) to isolate stereospecific effects.
  • Positive Controls: Use established agonists/antagonists (e.g., morphine for opioid receptor studies) to benchmark activity .

Q. How can synergistic effects between this compound and co-administered drugs be systematically evaluated?

Methodological Answer:

  • Isobolographic Analysis: Determine combination indices (CI) for fixed-ratio mixtures. Calculate dose reductions using CompuSyn software.
  • Transcriptomic Profiling: Perform RNA-seq on treated cell lines to identify pathways modulated by the combination vs. monotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-Morpholinocyclohexanamine
Reactant of Route 2
trans-4-Morpholinocyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.